molecular formula C7H6S2 B077937 5H-Thieno[3,2-b]thiopyran CAS No. 10558-81-3

5H-Thieno[3,2-b]thiopyran

Cat. No.: B077937
CAS No.: 10558-81-3
M. Wt: 154.3 g/mol
InChI Key: ZWPJFUYDBVTBQI-UHFFFAOYSA-N
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Description

5H-Thieno[3,2-b]thiopyran is a sulfur-containing heterocyclic compound characterized by fused thiophene and thiopyran rings. Its structure combines aromatic thiophene with a partially saturated thiopyran moiety, creating a unique electronic and steric profile. This compound is synthesized via photochemical methods, such as UV irradiation of S-(3’-thienyl)thioamide derivatives, leading to α-cleavage and cyclization . Spectroscopic techniques, including proton NMR (notably coupling constants like J23 ≈ 5.5 Hz), confirm its fused-ring system and conformational stability .

Properties

CAS No.

10558-81-3

Molecular Formula

C7H6S2

Molecular Weight

154.3 g/mol

IUPAC Name

5H-thieno[3,2-b]thiopyran

InChI

InChI=1S/C7H6S2/c1-2-6-7(8-4-1)3-5-9-6/h1-3,5H,4H2

InChI Key

ZWPJFUYDBVTBQI-UHFFFAOYSA-N

SMILES

C1C=CC2=C(S1)C=CS2

Canonical SMILES

C1C=CC2=C(S1)C=CS2

Synonyms

5H-THIENO[3,2-B]THIOPYRAN

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural Features of Thiopyran Derivatives

Compound Core Structure Key Substituents/Oxidation State Notable Spectral Data
5H-Thieno[3,2-b]thiopyran Fused thiophene + thiopyran (5H) Sulfide (S) J23 ≈ 5.5 Hz (proton NMR)
Pyrido[2,3-d]thieno[3,2-b][6H]thiopyran-5-one Pyridine + thienothiopyran (6H) Ketone (C=O) at C5 Thiophene protons δ 7.2–7.5 ppm
4H-Thiopyran-1,1-dioxide 4H-thiopyran with sulfone groups S=O at C1, C1 S–CH2 bonds shortened by 0.02 Å
5H-Thieno[2,3-c]pyran-5,7-dione Thiophene + dione pyran (5H) Two ketone groups (C5, C7) IR: 1700–1750 cm⁻¹ (C=O)

Key Insights :

  • Ring Saturation: this compound’s 5-membered thiopyran ring contrasts with 6H systems (e.g., pyrido-fused derivatives), affecting planarity and conjugation .
  • Oxidation Effects : Sulfur oxidation to sulfone (e.g., in 4H-thiopyran-1,1-dioxide) shortens S–CH2 bonds by 0.02 Å, altering electronic density without major geometric changes .
  • Functional Groups: Ketone-containing derivatives (e.g., thienopyranones) exhibit enhanced electrophilicity, influencing reactivity in nucleophilic additions .

Key Insights :

  • Efficiency: One-pot multicomponent syntheses (e.g., for 2H-thiopyrans) offer higher yields (85–90%) compared to photochemical routes (60–70%) for this compound .
  • Cost-Effectiveness: Modified methods using primary amines and CS2 as sulfur sources reduce reliance on expensive reagents like 2-cyanothioacetamide .

Key Insights :

  • Activity Gaps: While 4H-thiopyrans and thienopyranones show well-documented anti-inflammatory and anticancer properties, this compound’s biological roles remain underexplored .
  • Structural-Activity Relationships: Sulfone groups (e.g., in 4H-thiopyran-1,1-dioxide) may enhance metabolic stability, whereas ketone moieties (thienopyranones) improve target binding .

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